molecular formula C14H17NO B2915512 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one CAS No. 2224288-08-6

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one

Cat. No. B2915512
CAS RN: 2224288-08-6
M. Wt: 215.296
InChI Key: IDIFEYWISBSSPQ-UHFFFAOYSA-N
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Description

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one, also known as AZD-7648, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has been studied extensively for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has been tested as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In pharmacology, 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has been used to investigate the mechanism of action of certain drugs and to develop new drugs with improved efficacy and safety. In neuroscience, 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has been studied for its potential to modulate neurotransmitter systems and to treat psychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one is not fully understood, but it is believed to act as an inhibitor of certain enzymes and receptors in the body. 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to modulate the activity of certain G-protein-coupled receptors (GPCRs), including the dopamine D2 receptor and the serotonin 5-HT1A receptor.
Biochemical and Physiological Effects:
1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, in cells stimulated with lipopolysaccharide (LPS). In vivo studies have shown that 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one has several advantages for lab experiments, including its high potency and selectivity, as well as its ease of synthesis. However, there are also some limitations to using 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one in lab experiments, including its limited solubility in aqueous solutions and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one, including:
1. Investigating the potential of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Studying the mechanism of action of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one in more detail, including its interactions with specific enzymes and receptors in the body.
3. Developing new analogs of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one with improved potency, selectivity, and pharmacokinetic properties.
4. Exploring the potential of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one as a tool compound for investigating the function of certain enzymes and receptors in the body.
5. Conducting clinical trials to evaluate the safety and efficacy of 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one in humans.
Conclusion:
In conclusion, 1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one is a novel compound with significant potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new drugs with improved efficacy and safety.

Synthesis Methods

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one is a synthetic compound that can be prepared through a multistep process starting from commercially available precursors. The synthesis involves the condensation of 3-phenylpropiolic acid with 3-ethylazetidin-1-amine, followed by cyclization and reduction to yield the final product.

properties

IUPAC Name

1-(3-ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO/c1-3-13(16)15-10-14(4-2,11-15)12-8-6-5-7-9-12/h3,5-9H,1,4,10-11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDIFEYWISBSSPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CN(C1)C(=O)C=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Ethyl-3-phenylazetidin-1-yl)prop-2-en-1-one

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